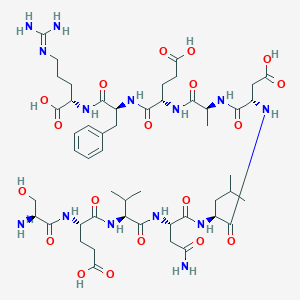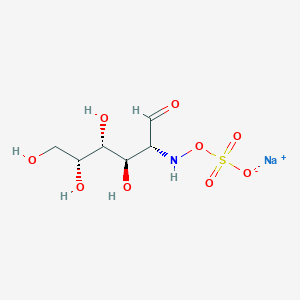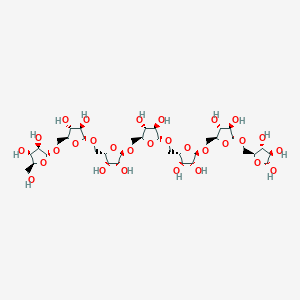
3-二甲氨基丙酸乙酯
描述
Ethyl 3-dimethylaminopropionate is a chemical compound that is part of a broader class of compounds that include various ethyl esters with dimethylamino functionalities. These compounds are of interest due to their applications in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and other chemical products .
Synthesis Analysis
The synthesis of ethyl 3-dimethylaminopropionate-related compounds involves multiple steps, including reactions with different reagents and catalysts. For instance, ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate, a related compound, is synthesized from ethyl N-2,2-bis(ethoxycarbonyl)vinylglycinate and N,N-dimethylformamide dimethyl acetal . Another example is the preparation of ethyl 2-[(2,2-dibenzoyl)ethenyl]amino-3-dimethylaminopropenoate from dibenzoylmethane, which is then used to synthesize various fused heterocyclic compounds . These synthetic routes highlight the versatility of ethyl 3-dimethylaminopropionate derivatives in organic synthesis.
Molecular Structure Analysis
The molecular structure of ethyl 3-dimethylaminopropionate and its derivatives is characterized by the presence of a dimethylamino group attached to a propionate ester. The structure of these compounds can be further elucidated through X-ray crystallography, as demonstrated in the synthesis of group 13 element compounds with a related ligand . Additionally, the molecular structures of other derivatives have been determined, providing insight into the intramolecular and intermolecular interactions that influence their properties and reactivity .
Chemical Reactions Analysis
Ethyl 3-dimethylaminopropionate derivatives undergo various chemical reactions, including substitution with heterocyclic amines, deprotection of protecting groups, and reactions with nucleophiles to form fused heterocyclic systems . These reactions are often regioselective and can lead to the formation of compounds with significant pharmacological potential .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 3-dimethylaminopropionate derivatives are influenced by their molecular structure. For instance, the presence of the dimethylamino group can affect the solubility, boiling point, and stability of these compounds. Spectroscopic methods such as NMR, UV-Vis, and FT-IR are used to characterize these properties and confirm the structures of synthesized compounds . Additionally, theoretical studies using DFT and AIM provide insights into the thermodynamic parameters, electronic transitions, and intra- and intermolecular interactions that define these properties .
科学研究应用
水凝胶研究
3-二甲氨基丙酸乙酯已用于开发用于水凝胶研究的光交联共聚物。这些聚合物表现出温度和 pH 响应行为,使其可用于药物递送系统和组织工程等应用。共聚物显示出可通过改变 pH 值和组成来调整的相变温度,这对于开发对环境变化具有特定响应的智能水凝胶至关重要 (Harmon, Kuckling, & Frank, 2003)。
药理学研究
3-二甲氨基丙酸乙酯衍生物已被确定为尿激肽 II 型受体的非肽激动剂。由于其选择性和作为药物先导的潜力,诸如 AC-7954 等化合物在药理学研究中显示出前景。该应用对于开发新的治疗剂具有重要意义,尤其是在使用非肽结构靶向特定受体方面 (Croston 等,2002)。
绿色化学应用
在环保化学领域,3-二甲氨基丙酸乙酯已被用于通过无溶剂反应合成新化合物。这些方法强调了开发环境友好的化学工艺的重要性,这是可持续化学中一个日益受到关注的领域 (Meddad 等,2001)。
医学研究中的生物偶联
生物偶联是药物开发和诊断工具医学研究中至关重要的一项工艺,它利用了 1-乙基-3-(3-二甲氨基丙基)碳二亚胺之类的衍生物。该化合物促进了各种生物分子的连接,并一直是制备医学研究变体的工具,突出了其在生物活性化合物合成和修饰中的重要性 (Totaro 等,2016)。
基因递送系统
基于 3-二甲氨基丙酸乙酯的聚合物,如聚[2-(二甲氨基)乙基丙烯酸酯] (PDMAEA),因其在基因递送系统中的潜力而受到探索。对线性和星形 PDMAEA 聚合物的比较提供了 DNA 结合效率和细胞毒性的见解,这对于设计有效的基因递送载体至关重要 (Liao 等,2017)。
安全和危害
未来方向
作用机制
Target of Action
Ethyl 3-dimethylaminopropionate, also known as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is a water-soluble carbodiimide . It is generally used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds . The primary targets of this compound are carboxylic acids and primary amines .
Mode of Action
EDC couples primary amines, and other nucleophiles, to carboxylic acids by creating an activated ester leaving group . First, the carbonyl of the acid attacks the carbodiimide of EDC, and there is a subsequent proton transfer . The primary amine then attacks the carbonyl carbon of the acid which forms a tetrahedral intermediate before collapsing and discharging the urea byproduct . The desired amide is obtained .
Biochemical Pathways
The biochemical pathways affected by Ethyl 3-dimethylaminopropionate primarily involve the formation of amide bonds . This process is crucial in peptide synthesis and protein crosslinking to nucleic acids . Additionally, EDC can also be used to activate phosphate groups in order to form phosphomonoesters and phosphodiesters .
Pharmacokinetics
It is known that the compound is immiscible with water . This property may affect its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The primary result of the action of Ethyl 3-dimethylaminopropionate is the formation of amide bonds . This is a crucial process in the synthesis of peptides and proteins, and in the crosslinking of proteins to nucleic acids . The compound can also activate phosphate groups to form phosphomonoesters and phosphodiesters .
Action Environment
The action of Ethyl 3-dimethylaminopropionate is typically employed in the 4.0-6.0 pH range . Environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability . It is also noted that the compound is incompatible with oxidizing agents .
属性
IUPAC Name |
ethyl 3-(dimethylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-4-10-7(9)5-6-8(2)3/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMJWGJGVGRWBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60902738 | |
| Record name | NoName_3290 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60902738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-dimethylaminopropionate | |
CAS RN |
20120-21-2 | |
| Record name | β-Alanine, N,N-dimethyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20120-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Alanine, N,N-dimethyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020120212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20120-21-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73176 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl N,N-dimethyl-β-alaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.553 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-N-((1,4-Diazabicyclo[2.2.2]octan-2-YL)methyl)-8-amino-7-chloro-2,3-dihydrobenzo[B][1,4]dioxine-5-carboxamide](/img/structure/B3028329.png)











![9,24-Bis(hydroxymethyl)pentacyclo[24.4.0.02,7.011,16.017,22]triaconta-1(26),2,4,6,11(16),12,14,17,19,21,27,29-dodecaene-4,5,9,13,19,20,24,28-octol](/img/structure/B3028347.png)